molecular formula C12H14ClN3O3 B2538860 1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone CAS No. 430451-25-5

1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone

Cat. No.: B2538860
CAS No.: 430451-25-5
M. Wt: 283.71
InChI Key: WIDJJQLIZCFKDT-UHFFFAOYSA-N
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Description

1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone (CAS: 430451-25-5) is a piperazine derivative with the molecular formula C₁₂H₁₄ClN₃O₃ and a molar mass of 283.71 g/mol . The compound features a piperazine ring substituted with a 2-chloro-6-nitrophenyl group and an acetyl (ethanone) moiety. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in targeting neurotransmitter receptors (e.g., dopamine, serotonin) and applications in antipsychotic, antimicrobial, and anticancer therapies .

Key properties, such as lipophilicity and electronic effects imparted by the chloro and nitro groups, likely influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

1-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O3/c1-9(17)14-5-7-15(8-6-14)12-10(13)3-2-4-11(12)16(18)19/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDJJQLIZCFKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone typically involves the reaction of 2-chloro-6-nitroaniline with piperazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine. The resulting product is then purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share the piperazine-ethanone scaffold but differ in substituents, leading to varied biological activities:

Biphenyl-Linked Piperazine Derivatives
  • 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone and 1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone Key Features:
  • Biphenyl moiety enhances atypical antipsychotic activity by balancing anti-dopaminergic (D₂) and anti-serotonergic (5-HT₂A) receptor affinities .
  • 2-Methoxy and 2,3-dichloro substituents reduce catalepsy induction (a side effect linked to extrapyramidal symptoms) compared to classical antipsychotics .
    • QSAR Insights :
  • QPlogBB (predicted brain/blood partition coefficient) correlates with anti-dopaminergic potency, suggesting improved blood-brain barrier penetration for these derivatives .
  • Electron affinity (EA) influences receptor binding kinetics, with electron-withdrawing groups (e.g., Cl, NO₂) enhancing stability at target sites .
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one
  • Key Features :
    • 4-Fluorobenzyl substitution may enhance metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .
    • Structural data (e.g., ¹³C-NMR) confirm regioselective synthesis, but pharmacological activity remains uncharacterized in the provided evidence .
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone
  • Key Features: Simplified structure with phenyl and chloro substituents. X-ray crystallography confirms planar geometry, facilitating protein-ligand binding .
(R)-1-(4-(2-Hydroxypropyl)piperazin-1-yl)ethanone
  • Microwave-assisted synthesis highlights scalability advantages .

Pharmacological and Physicochemical Profiles

Compound Substituents Molecular Weight (g/mol) Key Activities Notable Properties
Target Compound 2-Chloro-6-nitrophenyl 283.71 Potential antipsychotic* High lipophilicity (predicted)
Biphenyl-methoxy derivative 2-Methoxyphenyl ~357.8† Antipsychotic, low catalepsy High QPlogBB, moderate EA
Biphenyl-dichloro derivative 2,3-Dichlorophenyl ~391.7† Antipsychotic, low catalepsy High EA, strong receptor affinity
4-Fluorobenzyl derivative 4-Fluorobenzyl ~332.8† Undetermined Metabolic stability (predicted)
Phenyl-chloro derivative Phenyl, chloro 252.72 Antifungal, antibacterial Planar crystal structure

*†Calculated based on molecular formulas in evidence.

Biological Activity

1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone is a piperazine derivative with the molecular formula C12H14ClN3O3. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and comparative analyses with similar compounds.

The structure of this compound features a piperazine ring substituted with a 2-chloro-6-nitrophenyl group. The synthesis typically involves the reaction of 2-chloro-6-nitroaniline with piperazine in the presence of a solvent like dichloromethane and a base such as triethylamine.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study on related piperazine derivatives highlighted their effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were notably low, suggesting potent antimicrobial effects .

Table 1: Antimicrobial Activity of Related Piperazine Derivatives

CompoundMIC (μg/mL)Target Bacteria
This compoundTBDS. aureus, MRSA
2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione2.5S. epidermidis, S. aureus
N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide40S. aureus

The mechanism underlying the biological activity of this compound is believed to involve its interaction with specific enzymes or receptors. This interaction may inhibit crucial metabolic pathways in bacteria, leading to cell death or growth inhibition. For instance, related compounds have been shown to disrupt DNA gyrase function, critical for bacterial DNA replication .

Comparative Analysis

When compared to other piperazine derivatives, such as 1-(2-Chlorophenyl)piperazine and 1-(4-Nitrophenyl)piperazine, this compound demonstrates unique properties due to its specific substitution pattern. These variations can significantly influence their pharmacological profiles and biological activities.

Table 2: Comparison of Piperazine Derivatives

CompoundKey ActivityNotable Features
This compoundAntimicrobialUnique substitution pattern
1-(2-Chlorophenyl)piperazinePsychoactiveInteraction with serotonin receptors
1-(4-Nitrophenyl)piperazineAntimicrobial, anticancerPotential anti-cancer properties

Case Studies

Several case studies have explored the biological activity of piperazine derivatives similar to this compound:

  • Antimicrobial Efficacy : In a study involving various piperazine derivatives, it was found that modifications in the substituent groups significantly impacted their antimicrobial efficacy against gram-positive and gram-negative bacteria.
  • Pharmacological Potential : Another investigation into piperazine derivatives highlighted their potential as novel pharmacological agents targeting specific receptors involved in neurological disorders. The findings suggest that structural modifications can enhance receptor affinity and selectivity .

Q & A

Q. What are the critical considerations for synthesizing 1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone, and how can reaction conditions be optimized?

Synthesis typically involves coupling 2-chloro-6-nitroaniline with a piperazine-acetyl intermediate. Key steps include:

  • Nucleophilic substitution : Piperazine reacts with chloroacetyl derivatives under reflux in aprotic solvents (e.g., DMF) .
  • Nitration control : To avoid over-nitration, temperature must be maintained below 0°C during nitration steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes byproducts like unreacted piperazine or nitroaromatic impurities. Optimizing stoichiometry (1:1.2 molar ratio of piperazine to chloroacetyl) improves yields to ~85% .

Q. How can spectroscopic and crystallographic methods confirm the structural integrity of this compound?

  • NMR : Key signals include the acetyl proton (δ ~2.1 ppm, singlet) and aromatic protons (δ 7.3–8.1 ppm for chloro-nitrophenyl group) .
  • X-ray crystallography : Orthorhombic crystal system (space group P21_121_12$_1), with unit cell parameters a = 7.935 Å, b = 8.461 Å, c = 19.004 Å. The piperazine ring adopts a chair conformation, and the nitro group shows coplanarity with the phenyl ring (torsion angle <5°) .

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Hydrolysis : The acetyl group is prone to hydrolysis in aqueous media. Store in anhydrous conditions (desiccator, argon atmosphere) .
  • Photodegradation : Nitro groups are light-sensitive. Use amber vials and minimize UV exposure .

Advanced Research Questions

Q. How can computational models (e.g., QSAR) predict the biological activity of this compound?

  • Descriptor selection : Electron affinity (EA) and partition coefficients (LogP) correlate with receptor binding. For example, a QSAR model for similar piperazine derivatives showed that EA values >1.5 eV enhance serotonin receptor antagonism .
  • Docking studies : Molecular docking into dopamine D2 receptors (PDB: 6CM4) reveals hydrogen bonding between the nitro group and Asp114, suggesting potential antipsychotic activity .

Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?

  • Metabolic interference : Discrepancies in antimicrobial activity (e.g., Staphylococcus aureus MIC ranging from 8–32 µg/mL) may arise from differential metabolism. Use hepatic microsome assays to identify active metabolites .
  • Receptor subtype specificity : For example, 2-chloro-6-nitrophenyl derivatives show higher affinity for 5-HT2A_{2A} over 5-HT1A_{1A} receptors due to steric effects from the nitro group .

Q. How does polymorphism affect the pharmacokinetic profile of this compound?

  • Solubility differences : A 2023 study on a similar nitro-piperazine derivative found that Form II (monoclinic) had 30% higher aqueous solubility than Form I (orthorhombic) due to looser crystal packing .
  • Bioavailability : In rats, Form II showed 22% higher Cmax_{max} than Form I, attributed to faster dissolution rates .

Q. What experimental designs are recommended for analyzing metabolic pathways?

  • LC-MS/MS : Identify phase I metabolites (e.g., acetyl hydrolysis to 1-[4-(2-chloro-6-nitrophenyl)piperazinyl]ethanol) and phase II conjugates (glucuronides) .
  • Isotope labeling : Use 14^{14}C-labeled acetyl groups to trace metabolic fate in hepatocyte models .

Q. How can synthetic byproducts be characterized and minimized?

  • HPLC-MS : Detect common byproducts like N-acetylpiperazine (retention time 4.2 min, m/z 143.1) .
  • Reaction optimization : Adding a catalytic amount of KI suppresses Ullmann-type coupling byproducts by stabilizing the chloroacetyl intermediate .

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